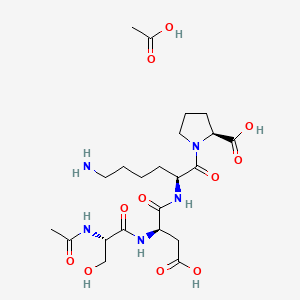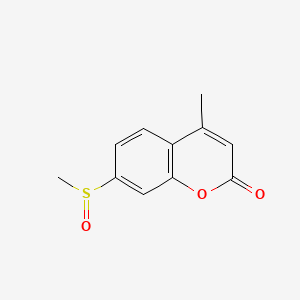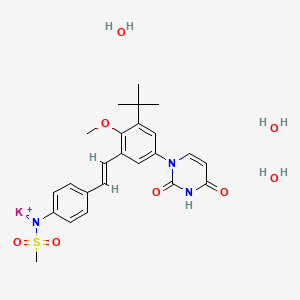
ABT-072 (potassium trihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-072 (potassium trihydrate) is a highly effective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This compound is administered orally and exhibits potent activity against HCV genotype 1a and 1b polymerases . It is primarily used in scientific research and drug development for its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-072 (potassium trihydrate) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of ABT-072 (potassium trihydrate) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the potassium trihydrate form .
Chemical Reactions Analysis
Types of Reactions
ABT-072 (potassium trihydrate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of ABT-072 (potassium trihydrate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of ABT-072 (potassium trihydrate) depend on the type of reaction and the reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Scientific Research Applications
ABT-072 (potassium trihydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of non-nucleoside inhibitors and their interactions with viral polymerases.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of HCV.
Medicine: Explored as a potential therapeutic agent for the treatment of HCV infections.
Industry: Utilized in the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
ABT-072 (potassium trihydrate) exerts its effects by inhibiting the NS5B polymerase of HCV. The NS5B polymerase is an enzyme essential for the replication of the viral RNA. By binding to the polymerase, ABT-072 (potassium trihydrate) prevents the synthesis of new viral RNA, thereby inhibiting the replication of the virus. The molecular targets and pathways involved in this mechanism are the active sites of the NS5B polymerase .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another NS5B polymerase inhibitor used in the treatment of HCV.
Dasabuvir: A non-nucleoside inhibitor of the HCV NS5B polymerase.
Beclabuvir: Another non-nucleoside inhibitor of the HCV NS5B polymerase
Uniqueness
ABT-072 (potassium trihydrate) is unique due to its high potency and oral bioavailability. It exhibits nanomolar potency against HCV genotype 1a and 1b polymerases, making it a valuable compound for research and drug development .
Properties
IUPAC Name |
potassium;[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]-methylsulfonylazanide;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N3O5S.K.3H2O/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31;;;;/h6-15H,1-5H3,(H,25,28,29);;3*1H2/q-1;+1;;;/b9-6+;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHIDHQVIZCEH-MPMAQEBPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)[N-]S(=O)(=O)C)N3C=CC(=O)NC3=O.O.O.O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KN3O8S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
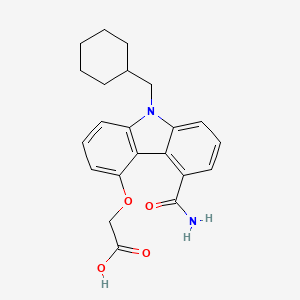
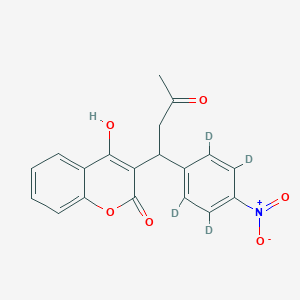
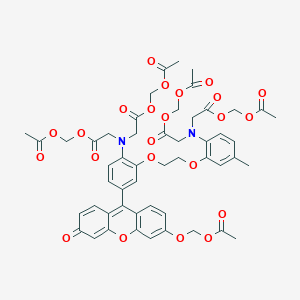
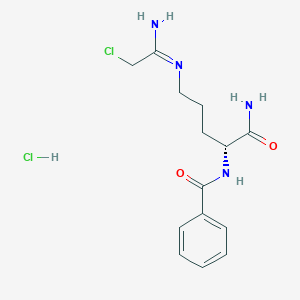
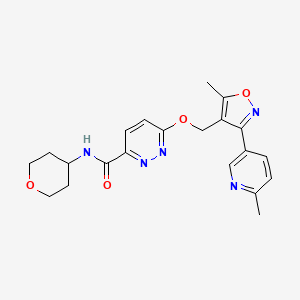

![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)
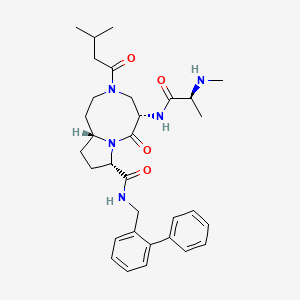
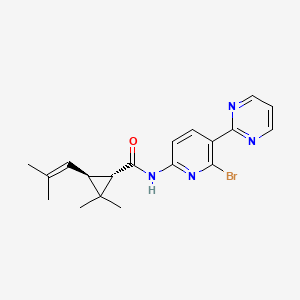
![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)
